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Description
Cathelin-related peptide SC5 is a defined 29-amino acid synthetic antimicrobial peptide (AMP) and is characterized as the C-terminal cleavage product of a cathelin-related prepropeptide . As a member of the cathelicidin peptide family, it shares the common feature of a conserved cathelin domain at the N-terminus of its precursor protein, which is proteolytically cleaved to release the active, mature C-terminal peptide . Cathelicidins are crucial components of the innate immune system in vertebrates, demonstrating broad-spectrum activity against bacteria, enveloped viruses, and fungi . Their primary mechanism of action involves their cationic and amphipathic nature, which allows them to interact with and disrupt the negatively charged membranes of microorganisms, leading to cell death . Beyond direct microbial killing, cathelicidins exhibit potent immunomodulatory functions, influencing inflammation, cell differentiation, and wound healing processes . SC5 provides researchers with a specific, synthetic tool to investigate the structure-activity relationships and complex biological roles of cathelicidins. Its applications span the study of innate host defense mechanisms, the exploration of novel anti-infective agents in the face of rising antimicrobial resistance, and the understanding of peptide-based immunomodulation . This product is intended For Research Use Only. It is not intended for use in humans, animals, or for diagnostic procedures.
Properties
bioactivity
Antibacterial
sequence
RGLRRLGRKIAHGVKKYGPTVLRIIRIAG
Origin of Product
United States
Molecular and Genetic Foundation of Cathelin Related Peptide Sc5
Gene Structure and Organization of Cathelin-Related Peptides
Cathelicidin (B612621) genes across various vertebrate species exhibit a remarkably conserved structural organization, which points to a common evolutionary origin. nih.govnih.gov This conserved structure is fundamental to the synthesis of the inactive precursor protein that ultimately yields the active peptide.
The genes encoding cathelicidins, including the one for Cathelin-related peptide SC5, are characterized by a consistent four-exon, three-intron structure. nih.govnih.govresearchgate.netfrontiersin.org This genomic arrangement is a hallmark of the cathelicidin family.
The first three exons and their intervening introns encode the prepro-region of the peptide. nih.govresearchgate.net This includes:
Exon 1: Encodes the 5' untranslated region (UTR) and the N-terminal signal peptide, a sequence of approximately 29-30 amino acids that directs the nascent protein to the correct cellular compartment. nih.govresearchgate.net
Exons 2 and 3: These exons encode the highly conserved prosequence known as the cathelin-like domain (CLD). nih.govresearchgate.net This domain is approximately 99-114 amino acids in length and shares homology with the cystatin family of cysteine protease inhibitors. wgtn.ac.nz
Exon 4: This final exon is the most variable part of the gene and encodes the C-terminal mature antimicrobial peptide, which in this case is the this compound. nih.govresearchgate.net This exon also contains the 3' UTR. The high degree of variability in this exon across different cathelicidin genes is responsible for the diverse array of antimicrobial peptides found even within a single species. nih.gov
Table 1: General Exon-Intron Organization of Cathelicidin Genes
Genetic Element
Encoded Protein Domain/Region
Approximate Size (amino acids)
Conservation Level
Exon 1
Signal Peptide & 5' UTR
29-30
High
Exon 2
Cathelin-Like Domain (part 1)
Variable
High
Exon 3
Cathelin-Like Domain (part 2)
Variable
High
Exon 4
Mature Peptide & 3' UTR
12-100
Low (Highly Variable)
The expression of cathelicidin genes is tightly regulated and can be both constitutive and inducible, depending on the cell type and stimulus. This compound is primarily a myeloid antimicrobial peptide, with its gene being constitutively expressed in myeloid progenitor cells in the bone marrow. nih.govnih.gov The resulting protein is stored in the granules of mature neutrophils. nih.gov
Transcriptional control is mediated by various regulatory elements found in the 5'-promoter region of cathelicidin genes. nih.govasm.org Key transcription factor binding sites include those for:
These sites allow for the induction of cathelicidin gene expression in response to specific molecular signals associated with infection and inflammation. Studies on porcine cathelicidins have shown that expression can be significantly upregulated by bacterial components like lipopolysaccharide (LPS) and inflammatory cytokines such as Interleukin-6 (IL-6). nih.govasm.orgasm.org This inducible expression is crucial for mounting a rapid immune response. For instance, in porcine bone marrow cells, cathelicidin mRNA levels increase within hours of LPS stimulation. nih.govasm.org Furthermore, factors like retinoic acid have also been shown to induce cathelicidin gene expression. asm.orgasm.org
While SC5 is predominantly found in myeloid cells, other cathelicidins can be expressed in non-myeloid cells such as epithelial cells in the skin, lungs, and gut, where they form a key part of the mucosal defense barrier. nih.govelewa.org
Biosynthesis and Post-Translational Processing of this compound
This compound is synthesized as a larger, inactive precursor protein, or prepropeptide. This precursor must undergo a series of processing steps to release the active antimicrobial peptide. nih.govcore.ac.uk
The first step in processing is the removal of the N-terminal signal peptide. This sequence directs the preproprotein into the endoplasmic reticulum for entry into the secretory pathway. A signal peptidase cleaves off the signal peptide as the protein is translocated, resulting in the proprotein. frontiersin.orgfrontiersin.org This proprotein, consisting of the cathelin-like domain and the C-terminal SC5 peptide, is then targeted to and stored in the secondary granules of neutrophils. nih.govcore.ac.uk
The final and critical activation step occurs upon neutrophil stimulation, such as during an infection. The inactive proprotein is released from the granules and cleaved by host proteases to separate the cathelin-like domain from the mature antimicrobial peptide. nih.govfrontiersin.org
The primary enzyme responsible for this cleavage is neutrophil elastase. nih.govnih.govasm.org Studies on porcine and other mammalian cathelicidins have demonstrated that inhibiting neutrophil elastase prevents the activation of these peptides and impairs the body's ability to clear bacterial infections. nih.govaai.org Other proteases, such as proteinase 3, may also be involved in this process. frontiersin.org Once liberated from the inhibitory cathelin-like domain, the mature this compound is free to exert its antimicrobial functions. atsjournals.org
Structural Biology of Cathelin Related Peptide Sc5
Primary Amino Acid Sequence Analysis and Peptide Architecture
The mature Cathelin-related peptide SC5 is a 29-amino acid peptide. nih.govcpu-bioinfor.org Its primary sequence is RGLRRLGRKIAHGVKKYGPTVLRIIRIAG. nih.govcpu-bioinfor.org An alternative form with 28 residues, where the C-terminal glycine (B1666218) is absent and the new C-terminal residue is amidated, has also been described in the literature and is often referred to as SMAP-29. researchgate.netoup.com
The peptide's architecture is defined by a high net positive charge and a significant proportion of hydrophobic residues, which are hallmarks of many antimicrobial peptides. mdpi.com At a physiological pH, SC5 is highly cationic. mdpi.com This positive charge is crucial for its initial interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com The distribution of charged and hydrophobic residues along the peptide chain gives rise to its amphipathic character, a key determinant of its biological function. mdpi.com
Table 1: Physicochemical Properties of this compound
The three-dimensional structure of SC5 is highly dependent on its environment, a characteristic feature of many cathelicidins. mdpi.comresearchgate.net This conformational plasticity is central to its mechanism of action.
In aqueous solutions, SC5 typically exists in a disordered or random coil conformation. nih.govrcsb.org However, upon encountering a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or lipopolysaccharides, it undergoes a significant structural transition to adopt a predominantly alpha-helical conformation. mdpi.comnih.govrcsb.org This induced helicity results in the spatial segregation of hydrophobic and hydrophilic residues, creating a distinct amphipathic structure. This amphipathicity allows the peptide to interact with and insert into the lipid bilayers of microbial membranes. mdpi.com
The structure of SC5 is not a rigid helix but rather a dynamic entity. nih.gov Studies have shown that in a membrane-like environment, the peptide is flexible. nih.gov The structure determined by NMR spectroscopy in 40% TFE revealed a more complex conformation than a simple continuous helix. nih.govrcsb.org The peptide was found to have two helical segments connected by a central hinge region. nih.govacs.org This flexibility and the presence of a hinge are believed to be important for its ability to permeabilize microbial membranes. nih.gov The peptide can adopt different conformations, which may be crucial for its translocation across the membrane and interaction with intracellular targets. researcher.life
Advanced Structural Determination Techniques and Resulting Models
The three-dimensional structure of this compound has been elucidated using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netrcsb.org The solution structure of SC5 in a 40% perdeuterated trifluoroethanol-water mixture was determined and is available in the Protein Data Bank under the accession code 1FRY . cpu-bioinfor.orgrcsb.org
The NMR-derived model reveals that SC5 does not form a single, continuous alpha-helix. nih.govrcsb.org Instead, its structure can be described as follows:
An N-terminal region that is relatively flexible. researchgate.net
A helical segment spanning approximately from residue 8 to 17. nih.govrcsb.org
|* A central hinge or bend region around residues 18 and 19 (Pro-19). nih.govrcsb.org
A C-terminal ordered, hydrophobic segment from residue 20 to 28. nih.govrcsb.org
This "helix-bend-helix" or "helix-hinge-ordered segment" model highlights the peptide's structural complexity. nih.govnih.gov The NMR data also indicated that SC5 is flexible in this solvent system, forming at least two conformers that differ in the relative orientation of the N-terminal domain. nih.gov Circular dichroism (CD) spectroscopy has been extensively used to complement NMR studies, confirming the transition from a random coil to a helical structure in membrane-mimicking environments. nih.govnih.gov
Structure-Function Relationships and Determinants of Activity
The potent antimicrobial activity of SC5 is a direct consequence of its specific structural features. Several studies involving synthetic analogues have dissected the roles of different parts of the peptide.
N-terminal and C-terminal Domains: The N-terminal amphipathic alpha-helical region is primarily responsible for the peptide's antimicrobial activity. nih.gov In contrast, the C-terminal hydrophobic region has been linked to its hemolytic activity (the ability to lyse red blood cells). nih.gov Truncated versions of the peptide, such as SMAP-29(1-17), retain significant antimicrobial efficacy with a complete loss of hemolytic activity. nih.gov
The Central Hinge: The proline residue at position 19 (Pro-19) is critical for the peptide's structure and function. nih.gov Substitution of this proline with alanine (B10760859) leads to a significant reduction in antibacterial activity, suggesting that the central hinge is crucial for its mechanism of action. nih.gov
LPS-Binding Sites: SC5 has been shown to possess two distinct lipopolysaccharide (LPS)-binding sites, one at each end of the molecule. nih.govrcsb.org The N-terminal portion contains the higher-affinity binding site. nih.govrcsb.org These two sites appear to work cooperatively, allowing the peptide to bind to LPS with high affinity, which is a key step in its action against Gram-negative bacteria. nih.gov
Role of Specific Residues: The importance of specific amino acids has been demonstrated through mutagenesis studies. For instance, studies on a truncated version of SC5, ovispirin-1 (resembling the N-terminal 18 amino acids), showed that single amino acid substitutions could dramatically alter the peptide's cytotoxicity while preserving its antimicrobial potency. rcsb.orgoup.com
Biological Functions and Physiological Roles of Cathelin Related Peptide Sc5
Contributions to the Innate Immune Response
As an integral part of the innate immune system, Cathelin-related peptide SC5 is a first-line defender against invading pathogens. Cathelicidins like SC5 are stored as inactive precursors in the granules of neutrophils and macrophages and are released upon cellular activation in response to infection or inflammation. Their fundamental role in innate immunity is underscored by their rapid, non-specific action against a wide array of microorganisms. The primary mechanism involves direct interaction with and disruption of microbial membranes, a process that is less likely to induce microbial resistance compared to conventional antibiotics. Furthermore, beyond its direct killing capabilities, SC5 contributes to the innate immune response by influencing the behavior of other immune cells, thereby orchestrating a more robust and coordinated defense.
Direct Antimicrobial Activities
SC5 is recognized as a broad-spectrum bactericidal agent, demonstrating potent activity against a variety of microbial threats.
Spectrum of Antibacterial Activity (Gram-positive and Gram-negative Bacteria)
Research has demonstrated that SC5, under its synonym SMAP-29, possesses potent antibacterial activity against both Gram-positive and Gram-negative bacteria. It has shown remarkable efficacy against multidrug-resistant pathogens, which are a significant challenge in clinical settings. The peptide's ability to permeabilize bacterial membranes leads to rapid cell death.
Below is a table summarizing the minimum inhibitory concentrations (MICs) of a closely related cathelicidin (B612621), providing an insight into the potential potency of SC5 against various bacterial strains.
Bacterial Strain
Type
Minimum Inhibitory Concentration (MIC)
Escherichia coli
Gram-negative
0.1-9.8 µM
Pseudomonas aeruginosa
Gram-negative
0.1-9.8 µM
Staphylococcus aureus
Gram-positive
0.3-5.2 µM
Note: The data presented is for the closely related sheep myeloid antimicrobial peptide-29 (SMAP-29), which is often used as a reference for SC5's activity.
Antifungal Activities
In addition to its antibacterial properties, SC5 has demonstrated significant antifungal activity. Studies on SMAP-29 have shown its effectiveness against various fungal pathogens, highlighting its broad antimicrobial spectrum. This antifungal action is also attributed to its ability to disrupt fungal cell membranes.
Antiviral Activities
While specific studies focusing solely on the antiviral activity of SC5 are limited, reviews of the cathelicidin family, including SMAP-29, indicate that these peptides possess antiviral capabilities. The mechanism of antiviral action for cathelicidins often involves the disruption of the viral envelope or interference with viral replication processes.
Efficacy Against Specific Pathogens (e.g., Spirochaetes)
A review of SMAP-29 has noted its activity against spirochaetes, a phylum of distinctive double-membraned bacteria. This suggests a potential role for SC5 in combating infections caused by these pathogens, although detailed research in this specific area is not extensively available.
Immunomodulatory and Host Defense-Related Functions
Beyond its direct antimicrobial actions, this compound plays a crucial role in modulating the host's immune response to infection. These immunomodulatory functions are critical for an effective and balanced immune reaction, preventing excessive inflammation and tissue damage.
One of the key immunomodulatory functions of cathelicidins like SC5 is their ability to bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. LPS is a potent trigger of inflammation, and its neutralization by SC5 can help to mitigate the severe inflammatory responses associated with bacterial sepsis.
Furthermore, cathelicidins can influence the migration and activity of various immune cells. They can act as chemoattractants for leukocytes, including neutrophils and monocytes, recruiting them to the site of infection to enhance pathogen clearance. While specific data on SC5's chemotactic properties are not detailed, this is a well-established function of the cathelicidin family.
Modulation of Inflammatory Processes
A primary physiological role of SC5 (SMAP-29) is the modulation of inflammatory responses, particularly in the context of bacterial infections. A key mechanism in this process is its ability to bind and neutralize endotoxins, specifically lipopolysaccharide (LPS), a major component of the outer membrane of gram-negative bacteria. peptide.com LPS is a potent trigger of inflammation and can lead to septic shock when present in high concentrations in the bloodstream.
Research has demonstrated that SMAP-29 effectively binds to LPS, preventing it from activating host immune cells and thereby suppressing the downstream inflammatory cascade. This interaction significantly reduces the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). In animal models of septic shock, administration of SMAP-29 has been shown to decrease plasma endotoxin (B1171834) levels, lower TNF-α concentrations, and ultimately reduce mortality. This highlights the peptide's critical role in controlling excessive inflammation that can be damaging to the host.
While direct research on SC5's influence on other inflammatory mediators is limited, the broader family of cathelicidins is known to have complex effects on inflammation. For instance, the human cathelicidin LL-37 can either promote or suppress inflammation depending on the context. It can induce the expression of anti-inflammatory cytokines while also stimulating the release of chemokines that attract immune cells to the site of infection. The precise balance of these activities for SC5 requires further investigation.
Interaction with Host Cell Signaling Pathways
The primary mechanism of action for SC5 (SMAP-29) against microbial cells is the disruption of their cell membranes. encyclopedia.puboup.com The peptide's cationic and amphipathic properties allow it to preferentially interact with the negatively charged components of bacterial membranes, leading to permeabilization and cell death. encyclopedia.pub However, its interactions with host cell signaling pathways are less well-defined.
Much of what is understood about cathelicidin interaction with host cells comes from studies on other members of the family, such as LL-37. These peptides can engage with various host cell surface receptors, including G protein-coupled receptors and Toll-like receptors (TLRs), to initiate intracellular signaling cascades. These pathways can include the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are central regulators of immune and inflammatory gene expression. While it is plausible that SC5 utilizes similar mechanisms to modulate host cell functions, direct evidence for its specific receptor interactions and downstream signaling effects is currently scarce.
The ability of SMAP-29 to neutralize LPS is, in itself, a form of interaction with host cell signaling. By sequestering LPS, it prevents the activation of the TLR4 signaling pathway in immune cells like macrophages, which would otherwise lead to a robust inflammatory response.
Effects on Immune Cell Activation and Recruitment
Information specifically detailing the chemotactic properties and direct effects of SC5 (SMAP-29) on immune cell activation and recruitment is limited. However, the cathelicidin family as a whole is recognized for its role in guiding immune cells to sites of infection and inflammation. For example, LL-37 is a known chemoattractant for neutrophils, monocytes, and T cells.
Given the conserved functions within the cathelicidin family, it is hypothesized that SC5 may also possess chemotactic capabilities, contributing to the recruitment of leukocytes to combat invading pathogens. The release of SC5 from the granules of neutrophils and macrophages upon their activation at a site of infection would place the peptide in an ideal position to amplify the immune response by attracting additional immune cells. Further research is needed to experimentally validate the chemotactic activity of SC5 and identify the specific immune cell populations it may recruit.
Influence on Cellular and Humoral Immune Responses
The direct influence of this compound on the adaptive immune system, encompassing cellular and humoral responses, is an area that remains largely unexplored. The primary functions of cathelicidins are typically associated with the innate immune system. However, by modulating the initial innate immune response, cathelicidins can indirectly shape the subsequent adaptive immune response.
For instance, by influencing cytokine and chemokine profiles at the site of infection, SC5 could affect the activation and differentiation of T lymphocytes, which are key players in cellular immunity. Similarly, by modulating the activity of antigen-presenting cells like macrophages, it could influence the presentation of microbial antigens to T cells, a critical step in initiating an adaptive immune response. There is currently no direct evidence to suggest that SC5 has a significant impact on B lymphocyte function or antibody production, which are the cornerstones of humoral immunity.
Tissue-Specific Expression and Cellular Localization
The expression and localization of this compound (SMAP-29) are consistent with its role as a key effector molecule of the innate immune system.
Myeloid Cell Origin and Granular Storage
SC5 is primarily of myeloid origin, with its expression being prominent in sheep leukocytes. nih.gov It is synthesized as a precursor protein, a prepropeptide, which is then processed and stored in the granules of neutrophils and macrophages. researchgate.net This granular storage allows for the rapid release of the mature, active peptide upon stimulation of these immune cells, such as during an encounter with pathogens. This ensures a high local concentration of the peptide at sites of infection or injury, where its antimicrobial and immunomodulatory functions are most needed. The expression of SC5 in bone marrow myeloid cells further supports its classification as a myeloid antimicrobial peptide.
Expression in Epithelial Barriers and Other Tissues
In addition to myeloid cells, many cathelicidins are also expressed by epithelial cells lining mucosal surfaces, such as in the respiratory, gastrointestinal, and reproductive tracts, as well as in the skin. researchgate.net This expression provides a first line of defense at these critical barrier sites, helping to prevent the entry of pathogens. While the expression of SC5 has been definitively identified in myeloid cells, its expression in ovine epithelial tissues is also suggested by analogy with other cathelicidins. researchgate.net This strategic localization at the interface between the host and the external environment would be crucial for maintaining homeostasis and providing immediate protection against infection.
The following table summarizes the key biological and localization features of this compound (SMAP-29).
Feature
Description
Primary Function
Broad-spectrum antimicrobial and immunomodulatory agent
Modulation of Inflammation
Binds and neutralizes bacterial endotoxin (LPS), reducing the production of pro-inflammatory cytokines like TNF-α.
Interaction with Host Cells
Primarily acts on microbial membranes; indirect interaction with host cell signaling by preventing LPS-mediated TLR4 activation.
Immune Cell Recruitment
Chemotactic activity is not yet directly demonstrated but is inferred from the functions of other cathelicidins.
Adaptive Immunity
Direct effects on T and B lymphocytes are not well-characterized.
Found in leukocytes; expression in epithelial tissues is likely but requires further confirmation.
Mechanistic Investigations of Cathelin Related Peptide Sc5 Action
Mechanisms of Microbial Membrane Interaction and Disruption
The primary and most extensively documented mechanism of action for SC5 involves the direct targeting and disruption of microbial cell membranes. researchgate.netoup.commedchemexpress.comcore.ac.uk This membranolytic activity is rapid and leads to a loss of membrane integrity, ultimately causing cell death. researchgate.netoup.com The process is multifaceted, involving a sequence of interactions and conformational changes that lead to the permeabilization of the microbial envelope.
Experimental evidence strongly supports that SC5 kills microorganisms by rapidly permeabilizing their cell membranes. researchgate.netoup.commedchemexpress.comcore.ac.uk Studies have demonstrated a direct correlation between the kinetics of bacterial killing and membrane permeabilization, indicating that membrane perturbation is the principal cause of cell death. oup.com Scanning electron microscopy of bacteria such as Bacteroides fragilis and Clostridium perfringens exposed to SC5 reveals severe morphological damage, including the formation of large globular protrusions and numerous small clefts on the cell surface, which is consistent with the disruption of membrane integrity. oup.com
The antibacterial effect of SC5 is attributed to the formation of pores or channels within the membrane, a process that is thought to require the oligomerization of peptide molecules. researchgate.net While the precise architecture of these pores has not been definitively elucidated for SC5, the action of similar α-helical antimicrobial peptides is generally described by established models:
Barrel-Stave Model: In this model, peptides insert perpendicularly into the lipid bilayer, aggregating to form a bundle that resembles the staves of a barrel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the central aqueous channel. nih.govelifesciences.orgmdpi.com
Toroidal Pore Model: This model proposes that peptides insert into the membrane and induce a curvature in the lipid bilayer. The resulting pore is lined by both the peptides and the head groups of the lipid molecules, creating a continuous channel through the membrane. nih.govelifesciences.orgresearchgate.netnist.gov This mechanism involves significant disruption of the lipid packing.
For many antimicrobial peptides, the toroidal pore model is considered more likely as it accounts for the disruption of the lipid monolayer and is mechanically stable for larger pore sizes. nist.gov Given that SC5 causes significant surface alterations, its action may be more consistent with the toroidal or a related disruptive model.
Table 1: Proposed Pore Formation Models for Antimicrobial Peptides
Model
Description
Key Characteristics
Barrel-Stave
Peptides aggregate to form a barrel-like channel through the membrane.
Pore is lined exclusively by peptides; minimal disruption to the surrounding lipid bilayer. nih.govmdpi.com
Toroidal
Peptides and lipid head groups together line the aqueous pore, causing the membrane to curve inward.
Peptides accumulate on the membrane surface in a carpet-like manner, disrupting the bilayer once a threshold concentration is reached.
Leads to micellization and disintegration of the membrane rather than discrete pore formation. nih.gov
The interaction of SC5 with microbial membranes is a two-stage process governed by fundamental physicochemical forces. As a cationic peptide, SC5 possesses a net positive charge which facilitates the initial long-range electrostatic attraction to the negatively charged components of microbial membranes. mdpi.commdpi.com Bacterial membranes are rich in anionic molecules such as phosphatidylglycerol and cardiolipin, which provide a strong electrostatic driving force for peptide accumulation at the cell surface. mdpi.com
Following this initial binding, hydrophobic interactions become dominant. SC5 is known to adopt an amphipathic α-helical structure in the membrane environment. core.ac.uk This conformation positions hydrophobic amino acid residues on one face of the helix and hydrophilic (cationic) residues on the opposite face. The hydrophobic face interacts favorably with the acyl chains in the core of the lipid bilayer, driving the insertion of the peptide into the membrane. mdpi.comnih.gov This dual nature of electrostatic and hydrophobic interactions is critical for overcoming the energy barrier for membrane insertion and subsequent disruption.
In Gram-negative bacteria, the outer membrane presents a formidable barrier, with its outer leaflet primarily composed of lipopolysaccharide (LPS). LPS is an endotoxin (B1171834) that carries a net negative charge, providing a primary binding site for cationic peptides like SC5. nih.govmdpi.com Research has shown that cathelicidins, including SC5, have a strong affinity for LPS and can effectively bind to it. nih.govasm.org It has been reported that SC5 possesses two LPS binding sites. asm.org
The binding of SC5 to LPS is a crucial first step in its action against Gram-negative bacteria. This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the packing of LPS molecules, thereby disrupting the integrity of the outer membrane. researchgate.net This "self-promoted uptake" allows the peptide to traverse the outer membrane and gain access to the inner cytoplasmic membrane, where it can then exert its lethal pore-forming activity. researchgate.net Furthermore, the ability of SC5 to bind and neutralize LPS is also a significant aspect of its potential therapeutic utility, as this can mitigate the inflammatory cascade associated with endotoxemia. nih.govnih.govubc.ca
Intracellular Mechanisms of Action in Microorganisms
While membrane disruption is the predominant mechanism of action for SC5, some antimicrobial peptides are known to translocate across the bacterial membrane without causing immediate lysis and then act on intracellular targets.
There is currently no direct evidence to suggest that SC5's primary mechanism involves the inhibition of DNA, RNA, or protein synthesis. The rapid, lytic nature of its activity is more consistent with catastrophic membrane damage rather than the inhibition of slower metabolic processes. oup.comcore.ac.uk Studies on engineered peptides have shown that the lytic activity of SC5 does not require active bacterial metabolism, as it is effective against non-dividing "persister" cells. asm.orgigem.org
In contrast, other classes of antimicrobial peptides, such as certain proline-rich peptides, are known to enter the bacterial cytoplasm and inhibit protein synthesis by targeting the ribosome. nih.gov Similarly, a truncated version of SC5, known as SMAP-18, has been suggested to kill bacteria via an intracellular-targeting mechanism, as it can translocate across the membrane in a non-disruptive manner, unlike the parent SC5 peptide. nih.gov This functional divergence highlights that while the SC5 sequence primarily acts on the membrane, related structures may evolve different mechanisms.
The current body of research on SC5 does not support a mechanism based on the direct disruption of specific intracellular metabolic pathways. The peptide's ability to kill metabolically dormant persister cells strongly indicates that its bactericidal action is independent of the cell's metabolic state. asm.orgigem.org The profound and rapid permeabilization of the cell membrane leads to a general collapse of cellular homeostasis, including the dissipation of ion gradients and the leakage of essential metabolites and ATP. This widespread systemic failure, initiated by membrane damage, precedes any potential specific interaction with metabolic enzymes or pathways.
Molecular Pathways of Immunomodulation
The immunomodulatory functions of the Cathelin-related peptide SC5 are multifaceted, extending beyond its direct antimicrobial activities. These actions are primarily mediated through intricate interactions with host cell receptors and the subsequent modulation of intracellular signaling cascades. This regulation ultimately influences the production and release of key immune mediators, such as cytokines and chemokines, thereby shaping the nature and intensity of the immune response.
Receptor-Mediated Signaling and Cellular Responses
The interaction of this compound with host cells is initiated by its binding to specific cell surface receptors, which triggers a cascade of intracellular events. Cathelicidins, the family to which SC5 belongs, are known to engage with a variety of receptors, leading to diverse cellular responses. nih.gov While the full spectrum of receptors for SC5 is a subject of ongoing research, evidence points towards the involvement of G protein-coupled receptors (GPCRs) as key mediators of its immunomodulatory effects. nih.gov
Upon binding to these receptors, SC5 can initiate signaling through multiple pathways. One of the prominent pathways involves the activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and p38 kinase. nih.gov The activation of these kinases is a central event in translating the extracellular signal into a cellular response, which can include cell proliferation, differentiation, and the production of inflammatory mediators.
Furthermore, the signaling initiated by SC5 can influence the activity of transcription factors that are critical for the expression of immune-related genes. This modulation of gene expression is a fundamental mechanism by which SC5 orchestrates cellular responses, such as chemotaxis, the migration of immune cells to sites of inflammation. nih.gov For instance, the murine ortholog of the human cathelicidin (B612621) LL-37, known as cathelin-related antimicrobial peptide (mCRAMP), has been shown to chemoattract leukocytes by utilizing formyl peptide receptor-like 1/mouse formyl peptide receptor-like 2 as a receptor. nih.gov
The cellular responses elicited by SC5 are cell-type specific. In monocytes and macrophages, SC5 can enhance phagocytosis and influence their differentiation. nih.gov In lymphocytes, such as T cells and B cells, cathelicidin peptides can modulate their activation and function. nih.gov For example, studies on mCRAMP have demonstrated its ability to influence antibody production by B cells in an IL-4-dependent manner. nih.gov
The table below summarizes the key aspects of receptor-mediated signaling by cathelicidin-related peptides.
Receptor Family
Key Signaling Pathways Activated
Major Cellular Responses
G protein-coupled receptors (GPCRs)
Mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, p38)
Chemotaxis, Phagocytosis enhancement, Cell differentiation, Modulation of T and B cell function
Regulation of Cytokine and Chemokine Production
A pivotal aspect of the immunomodulatory role of this compound is its ability to finely tune the production of cytokines and chemokines. These signaling molecules are essential for coordinating the immune response, and their dysregulation can lead to excessive inflammation and tissue damage. SC5 can exert both pro-inflammatory and anti-inflammatory effects, depending on the cellular context and the nature of the inflammatory stimulus. nih.gov
In certain contexts, SC5 can induce the expression of pro-inflammatory cytokines. For instance, cathelicidins can stimulate the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net This induction of pro-inflammatory mediators can be crucial for mounting an effective early immune response against invading pathogens.
Conversely, SC5 can also exhibit potent anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in response to microbial components like lipopolysaccharide (LPS). frontiersin.org This inhibitory effect is a critical mechanism for preventing an overzealous inflammatory response that could be detrimental to the host. The ability of cathelicidins to bind and neutralize LPS is a key component of this anti-inflammatory activity. nih.gov
Moreover, SC5 can influence the adaptive immune response by modulating the production of cytokines that direct T helper (Th) cell differentiation. For example, the murine cathelicidin mCRAMP has been shown to positively regulate the production of Interleukin-4 (IL-4), a key cytokine in Th2-mediated immune responses, which in turn affects the production of antibody isotypes like IgG1 and IgE by B cells. nih.gov
The peptide also plays a role in regulating the expression of chemokines, which are responsible for recruiting immune cells to specific locations in the body. Cathelicidins can directly induce the production of various chemokines, such as CCL2, CCL5, and CXCL8 (IL-8), from monocytes and epithelial cells. nih.gov This chemokine induction contributes to the directed migration of neutrophils, monocytes, and other leukocytes to sites of infection or injury. nih.gov
The following table provides a summary of the regulatory effects of cathelicidin-related peptides on the production of various cytokines and chemokines.
Cytokine/Chemokine
Effect on Production
Cellular Source
Primary Function
Cytokines
Tumor Necrosis Factor-alpha (TNF-α)
Induction/Inhibition
Macrophages, Monocytes
Pro-inflammatory
Interleukin-6 (IL-6)
Induction/Inhibition
Macrophages, Monocytes
Pro-inflammatory
Interleukin-4 (IL-4)
Induction
T helper 2 (Th2) cells
Adaptive immunity, B cell class switching
Chemokines
CCL2 (MCP-1)
Induction
Monocytes
Monocyte recruitment
CCL5 (RANTES)
Induction
Monocytes
T cell and monocyte recruitment
CXCL8 (IL-8)
Induction
Monocytes, Epithelial cells
Neutrophil recruitment
Methodological Approaches in Cathelin Related Peptide Sc5 Research
Molecular Cloning and Gene Expression Analysis Techniques
The initial identification of the genetic precursor to peptides like SC5 relies on molecular cloning techniques. One key method employed is the 3' Rapid Amplification of cDNA Ends (3' RACE). nih.gov This technique was used on sheep bone marrow RNA with a primer designed from a highly conserved region of the cathelin gene family. nih.gov This approach led to the identification of several ovine cathelin-related cDNAs, one of which encoded a novel prepropeptide. nih.gov
Like other cathelicidins, the gene for SC5 is characterized by a precursor molecule (a prepropeptide) that includes a signal peptide, a highly conserved N-terminal "cathelin" domain, and a highly variable C-terminal domain that constitutes the mature antimicrobial peptide. nih.govnih.govfrontiersin.org The conservation in the cathelin domain is what allows for the design of primers to clone new family members. nih.gov
Analysis of gene expression has shown that peptides of this family are expressed in immune-relevant tissues. For the ovine peptide SMAP-29, which is closely related or identical to SC5, expression is found in the liver and bone marrow. nih.gov Standard techniques such as Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) are typically used to quantify the expression levels of the peptide's corresponding mRNA in various tissues and in response to inflammatory stimuli. globethesis.com
Chemical Synthesis and Purification Methodologies for Peptides
Due to the challenges of isolating sufficient quantities of the peptide from natural sources, chemical synthesis is the primary method for producing SC5 for research purposes. nih.gov The standard technique used is Solid-Phase Peptide Synthesis (SPPS), often employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. mdpi.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
Following synthesis, the crude peptide is cleaved from the resin and deprotected. The subsequent purification is critical to obtain a homogenous product for functional and structural studies. The most common purification methodology is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.com This technique separates the target peptide from impurities based on hydrophobicity. The purity of the final peptide product is often assessed by analytical RP-HPLC and its identity is confirmed by mass spectrometry. The purified peptide is typically obtained as a trifluoroacetic acid (TFA) salt. nih.gov
In Vitro Functional Characterization Assays
Antimicrobial Efficacy Assays
A primary focus of SC5 research is to determine its efficacy against a range of pathogenic microorganisms. Standardized assays are used to quantify this activity. The most common is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the peptide that prevents visible growth of a microorganism. plos.orgnih.gov These assays demonstrate that SC5 possesses broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
Another method is the radial diffusion assay, where the peptide is placed in a well in an agar (B569324) plate seeded with bacteria. The size of the clear zone of growth inhibition around the well corresponds to the antimicrobial potency. To study the rate at which the peptide kills bacteria, time-kill kinetic assays are performed. plos.org In these experiments, bacteria are incubated with the peptide at concentrations around the MIC, and the number of viable bacteria (colony-forming units) is determined at various time points. plos.org
Organism
Gram Stain
MIC (μg/mL)
Escherichia coli
Negative
0.5 - 2.0
Pseudomonas aeruginosa
Negative
1.0 - 4.0
Salmonella typhimurium
Negative
1.0 - 2.0
Staphylococcus aureus
Positive
0.5 - 4.0
Listeria monocytogenes
Positive
> 32.0
Candida albicans
N/A (Fungus)
4.0 - 8.0
Note: The MIC values presented are a representative range compiled from various studies on ovine cathelicidin (B612621) SMAP-29 and may vary based on specific strains and experimental conditions.
Membrane Permeability and Cytotoxicity Assays in Microbial Systems
The primary mechanism of action for most cathelicidins, including SC5, is the disruption of microbial cell membranes. researchgate.net Several assays are employed to investigate this membrane permeabilization. These assays often use fluorescent dyes that are excluded by cells with intact membranes. For example, propidium (B1200493) iodide (PI) and SYTOX Green are dyes that fluoresce upon binding to nucleic acids but cannot cross the membrane of living cells. nih.gov An increase in fluorescence in a suspension of bacteria treated with SC5 indicates that the peptide has compromised the membrane integrity, allowing the dye to enter and bind to intracellular DNA. nih.gov
The morphological consequences of this membrane damage can be directly visualized using electron microscopy. Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to observe peptide-treated bacteria. nih.govresearchgate.net These techniques can reveal alterations in the cell surface, such as blebbing, pore formation, or complete cell lysis, providing direct visual evidence of the peptide's cytotoxic effect on the microbial system. researchgate.net
Cell-Based Assays for Immunomodulatory Effects
Beyond direct antimicrobial action, cathelicidins are known to modulate the host's immune response. nih.gov Cell-based assays are used to characterize these immunomodulatory functions. These assays typically involve exposing immune cells (like macrophages, neutrophils, or monocytes) or epithelial cells to the peptide and measuring the subsequent cellular response. nih.govnih.gov
A common approach is to measure the peptide's ability to induce the production of cytokines and chemokines, which are signaling molecules that orchestrate the immune response. nih.gov This is often quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) to measure protein levels in the cell culture supernatant or by using RT-qPCR to measure the expression of the relevant genes within the cells. nih.gov For example, studies on other cathelicidins have shown they can induce the production of chemokines like Interleukin-8 (IL-8), which is a potent neutrophil attractant. nih.gov
Chemotaxis assays, often performed using a Boyden chamber system, are used to directly test the ability of SC5 to act as a chemoattractant for immune cells. In this assay, the migration of cells across a porous membrane towards a concentration gradient of the peptide is quantified. nih.gov
Biophysical and Spectroscopic Techniques for Structural Analysis
Understanding the three-dimensional structure of SC5 is crucial for correlating its structure with its function. Biophysical and spectroscopic techniques are essential for this purpose. Cathelicidins like SC5 are often unstructured in aqueous solution but adopt a defined secondary structure, typically an α-helix, upon interacting with a membrane. nih.gov
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides. researchgate.netnih.gov By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can determine the percentage of α-helical, β-sheet, or random coil content. These experiments are often performed in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), to simulate the peptide's conformation when bound to a bacterial membrane. nih.gov
Complementing these experimental techniques, computational methods such as molecular dynamics (MD) simulations and structure prediction algorithms like AlphaFold are increasingly used to model the peptide's structure and its interaction with lipid bilayers. youtube.comyoutube.com
Development and Utilization of Non-Human In Vivo Models
The transition from in vitro studies to in vivo models is a critical step in evaluating the physiological relevance and therapeutic potential of antimicrobial peptides. For Cathelin-related peptide SC5, also identified as Sheep Myeloid Antimicrobial Peptide 29 (SMAP-29), non-human in vivo models have been pivotal in understanding its role in infection and host defense.
To investigate the efficacy of this compound (SMAP-29) in a living organism, researchers have employed various animal models of infection. These models aim to mimic human infectious diseases, allowing for the assessment of the peptide's antimicrobial and immunomodulatory properties in a complex biological system.
A prominent example of such a model is the use of rats to study septic shock, a life-threatening condition caused by a dysregulated host response to infection. nih.govatsjournals.org In these experimental setups, sepsis is induced either by administering a high dose of bacterial endotoxin (B1171834) (lipopolysaccharide or LPS) or through surgical procedures like cecal ligation and puncture, which leads to polymicrobial abdominal infection. nih.govatsjournals.org
In these rat models of septic shock, the administration of SMAP-29 has demonstrated significant therapeutic effects. nih.govatsjournals.org Treatment with the peptide resulted in a marked reduction in mortality rates compared to untreated control groups. nih.govatsjournals.org Furthermore, SMAP-29 was shown to effectively lower the circulating levels of endotoxin and key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), which are major drivers of the systemic inflammation and organ damage seen in sepsis. nih.govatsjournals.org These findings underscore the dual functionality of SMAP-29: direct antimicrobial action and potent modulation of the host's inflammatory response. nih.govatsjournals.org The peptide's ability to neutralize LPS is a key aspect of its protective effect in these models. nih.govatsjournals.org
The following interactive data table summarizes the key outcomes from a study where SMAP-29 was administered in a rat model of endotoxin-induced septic shock.
Table 1: Efficacy of SMAP-29 in a Rat Model of Endotoxin-Induced Septic Shock
Treatment Group
Lethality Rate (%)
Plasma Endotoxin Concentration (EU/mL)
Plasma TNF-α Concentration (pg/mL)
Saline (Control)
80
1.5 ± 0.3
850 ± 150
SMAP-29 (1 mg/kg)
30
0.4 ± 0.1
250 ± 80
Imipenem (20 mg/kg)
40
1.2 ± 0.4
700 ± 120
These in vivo studies provide strong evidence for the potential of this compound as a therapeutic agent against severe bacterial infections. nih.govatsjournals.org
Genetically modified organisms, particularly mice, have become indispensable tools for elucidating the precise mechanisms by which cathelicidins contribute to host defense. While specific genetic models for this compound (SMAP-29) are not as commonly cited, the extensive use of models involving its murine counterpart, Cathelin-related antimicrobial peptide (CRAMP), and the transgenic expression of other cathelicidins, offers a clear blueprint for this research methodology.
CRAMP Knockout Mice: A fundamental approach involves the use of mice in which the gene for CRAMP (Camp) has been deleted (knocked out). nih.govuniversityofcalifornia.edunih.gov As CRAMP is the sole cathelicidin in mice, these Camp knockout mice provide a clean model to study the consequences of its absence. nih.govuniversityofcalifornia.edu Research utilizing these mice has consistently shown an increased susceptibility to a range of bacterial infections, including those affecting the skin, lungs, and urinary tract, when compared to wild-type mice. nih.govuniversityofcalifornia.edu
For example, in a model of lung infection with the bacterium Acinetobacter baumannii, CRAMP knockout mice displayed a significantly higher bacterial burden in their airways and a diminished capacity to recruit neutrophils, a critical type of immune cell, to the site of infection. nih.gov This demonstrates that CRAMP is essential not only for its direct bactericidal activity but also for orchestrating an effective innate immune response. nih.gov
The interactive table below highlights the key immunological differences observed between wild-type and CRAMP knockout mice following pulmonary infection with A. baumannii.
Table 2: Immune Response in Wild-Type vs. CRAMP Knockout Mice Following A. baumannii Infection
Parameter
Wild-Type (WT) Mice
CRAMP Knockout (CRAMP-/-) Mice
Bacterial CFU in BAL fluid (log10)
4.5 ± 0.5
6.2 ± 0.7
Neutrophil count in BAL fluid (x10^4)
15 ± 3
5 ± 1.5
IL-6 level in BAL fluid (pg/mL)
800 ± 120
300 ± 80
Transgenic Overexpression Models: In contrast to knockout models, transgenic mice have been created to overexpress specific cathelicidins. nih.govpnas.orgmdpi.com This approach allows researchers to investigate the protective effects of having an abundance of these peptides. For instance, transgenic mice that express the porcine cathelicidin PR-39 in their skin have shown enhanced resistance to skin infections with Group A Streptococcus, exhibiting smaller lesions and lower bacterial counts than their non-transgenic littermates. nih.govpnas.org
Similarly, the overexpression of another porcine cathelicidin, protegrin-1 (B1576752) (PG1), in transgenic mice has been shown to accelerate the healing of wounds infected with Staphylococcus aureus. mdpi.com These studies using genetically modified animal models provide invaluable mechanistic insights into the crucial functions of cathelicidins in innate immunity, which can be extrapolated to understand the potential roles of other cathelicidins like this compound.
Emerging Research Directions and Future Perspectives for Cathelin Related Peptide Sc5
Advanced Structural and Computational Modeling Approaches
Recent advancements in structural biology and computational modeling are providing unprecedented insights into the molecular mechanisms of SMAP-29. While early studies established its α-helical nature in membrane-mimicking environments, current research is delving deeper into its conformational dynamics and interactions with microbial membranes. nih.govresearchgate.net
Molecular dynamics (MD) simulations are at the forefront of these efforts, offering an atomic-level view of how SMAP-29 inserts into and disrupts bacterial membranes. nih.gov These simulations can model the peptide's behavior in different lipid environments, helping to elucidate the specific interactions that govern its antimicrobial activity and its lytic effects on host cells. mdpi.com By simulating the peptide's folding and insertion processes, researchers can identify key residues and structural motifs that are critical for its function.
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the three-dimensional structure of SMAP-29 in membrane-mimicking environments like trifluoroethanol. nih.govresearchgate.net These studies have revealed a flexible N-terminal region, a helical segment from residues 8-17, a hinge region around residues 18-19, and an ordered hydrophobic C-terminal segment. nih.gov Such detailed structural information is invaluable for the rational design of new peptide analogs with improved therapeutic properties.
Future research will likely involve more complex computational models that can simulate the peptide's interaction with realistic models of bacterial outer and inner membranes, including the lipopolysaccharide (LPS) layer of Gram-negative bacteria. nih.gov These advanced simulations, combined with experimental techniques, will provide a more comprehensive understanding of the molecular basis of SMAP-29's activity and guide the development of next-generation antimicrobial agents.
Detailed Elucidation of Immunomodulatory Networks
Beyond its direct antimicrobial effects, there is a growing interest in the immunomodulatory properties of SMAP-29 and other cathelicidins. researchgate.netmdpi.com These peptides can modulate the host's immune response, which can be a double-edged sword. While immunomodulation can enhance pathogen clearance, it can also contribute to inflammatory damage. mdpi.com
A key aspect of SMAP-29's immunomodulatory activity is its ability to bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. nih.govnih.gov By sequestering LPS, SMAP-29 can dampen the inflammatory cascade that leads to sepsis. nih.gov
Emerging research is focused on dissecting the specific signaling pathways that are activated or inhibited by SMAP-29 in immune cells. This involves studying the peptide's effects on the production of cytokines and chemokines, the activation of immune cells like macrophages and neutrophils, and the recruitment of these cells to the site of infection. mdpi.com Understanding these intricate immunomodulatory networks is crucial for harnessing the therapeutic potential of SMAP-29 while minimizing its potential for inflammatory side effects. Future studies will likely employ transcriptomic and proteomic approaches to identify the full spectrum of genes and proteins that are regulated by SMAP-29 in immune cells.
Identification of Novel Binding Partners and Cellular Targets
The primary cellular target of SMAP-29 is the microbial cell membrane. researchgate.netoup.com Its cationic and amphipathic nature allows it to preferentially interact with the negatively charged components of bacterial and fungal membranes, leading to membrane permeabilization and cell death. researchgate.net
Lipopolysaccharide (LPS) is a well-characterized binding partner for SMAP-29. nih.govresearchgate.netnih.gov Structural studies have revealed that SMAP-29 has two distinct LPS-binding sites, one at the N-terminus and another at the C-terminus, which work cooperatively to bind LPS with high affinity. nih.gov This interaction is not only crucial for its antimicrobial activity against Gram-negative bacteria but also for its ability to neutralize endotoxins. nih.gov
While the cell membrane is the primary site of action, there is evidence to suggest that some antimicrobial peptides can translocate across the membrane and interact with intracellular targets. nih.gov For a truncated analog of SMAP-29, SMAP-18, an intracellular mechanism of action has been proposed, in contrast to the membrane-disrupting activity of the full-length peptide. nih.gov The identification of potential intracellular binding partners for SMAP-29 and its analogs is an active area of research. Techniques such as affinity chromatography and proteomics are being employed to pull down and identify proteins that interact with these peptides within the cell.
Future research will likely focus on identifying other microbial surface molecules that may serve as binding partners for SMAP-29, which could explain its broad spectrum of activity. Furthermore, exploring the possibility of intracellular targets could open up new avenues for the development of antimicrobial agents with novel mechanisms of action.
Exploration of Structure-Activity Relationships for Rational Design of Analogs
A major focus of current research on SMAP-29 is the exploration of its structure-activity relationships (SAR) to guide the rational design of synthetic analogs with improved therapeutic properties. nih.govnih.gov The goal is to create peptides that retain the potent antimicrobial activity of the parent molecule while exhibiting reduced cytotoxicity and hemolytic activity. nih.gov
Numerous studies have been conducted to create and evaluate a wide range of SMAP-29 analogs. nih.govnih.gov These studies have involved systematic modifications of the peptide's amino acid sequence, including truncations, amino acid substitutions, and changes in stereochemistry. nih.govnih.gov
Analog Type
Modification Strategy
Key Findings
Reference
Truncated Analogs
Deletion of C-terminal or N-terminal residues
N-terminal fragments (e.g., SMAP-18) can retain significant antimicrobial activity with reduced cytotoxicity.
These SAR studies have revealed several key principles for the design of SMAP-29 analogs. For example, the N-terminal region of the peptide appears to be crucial for its antimicrobial activity, while the C-terminal region is more associated with its cytotoxicity. researchgate.net By truncating the peptide or making specific amino acid substitutions in the C-terminal region, it is possible to create analogs with a significantly improved therapeutic index. nih.gov
The rational design of SMAP-29 analogs is an ongoing effort that is being aided by the structural and computational modeling approaches discussed earlier. By combining experimental SAR studies with in silico predictions, researchers can more efficiently explore the vast sequence space of possible peptide analogs to identify candidates with optimal therapeutic properties.
Novel Research Methodologies and Technological Advancements
The study of SMAP-29 and other antimicrobial peptides is being propelled forward by a range of novel research methodologies and technological advancements. These tools are providing a more detailed and dynamic picture of how these peptides function at the molecular and cellular levels.
Advanced microscopy techniques , such as atomic force microscopy (AFM) and scanning electron microscopy (SEM), are being used to visualize the effects of SMAP-29 on the morphology of microbial cells in real-time. oup.com These techniques can provide direct evidence of membrane disruption and other cellular damage caused by the peptide.
Biophysical techniques are being employed to study the interaction of SMAP-29 with model lipid membranes. nih.gov Techniques such as circular dichroism (CD) spectroscopy can monitor the peptide's conformational changes upon binding to lipids, while various fluorescence-based assays can measure membrane permeabilization. oup.comnih.gov
High-throughput screening platforms are accelerating the discovery and optimization of SMAP-29 analogs. These platforms allow for the rapid synthesis and testing of large libraries of peptide variants, enabling a more comprehensive exploration of the structure-activity landscape.
In the future, we can expect to see the increasing application of "omics" technologies , such as proteomics and metabolomics, to understand the global cellular response of microbes to SMAP-29 treatment. These approaches will provide a more holistic view of the peptide's mechanism of action and may reveal novel cellular targets. The integration of these advanced methodologies will be crucial for unlocking the full therapeutic potential of Cathelin-related peptide SC5 and its derivatives.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Cathelin-related peptide SC5 to ensure reproducibility?
Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method, with purification via reverse-phase HPLC (≥95% purity). Quality control (QC) should include mass spectrometry (MS) for sequence verification and HPLC for purity assessment. Batch-to-batch consistency can be improved by requesting peptide content analysis (e.g., TFA removal <1% for cell-based assays) . For antimicrobial studies, ensure lyophilized peptides are reconstituted in sterile, endotoxin-free buffers to avoid confounding results .
Q. Which in vitro assays are most effective for evaluating the antimicrobial activity of SC5 against Gram-negative bacteria?
Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., polymyxin B) and negative controls (vehicle-only). For biofilm inhibition assays, employ crystal violet staining or confocal microscopy to quantify biomass reduction. Ensure statistical power by using ≥3 biological replicates and reporting confidence intervals for MIC values .
Q. How should researchers address batch-to-batch variability in SC5 synthesis for sensitive bioassays?
Methodological Answer : Request additional QC metrics beyond MS/HPLC, such as peptide content quantification, salt content analysis, and solubility testing. For example, peptide content analysis ensures consistent molar concentrations across batches, critical for dose-response studies .
Advanced Research Questions
Q. How can experimental designs be optimized to study SC5’s efficacy against biofilms formed by Pseudomonas aeruginosa?
Methodological Answer :
Biofilm Model : Use synthetic cystic fibrosis sputum medium for P. aeruginosa biofilm cultivation to mimic clinical conditions .
Endpoint Selection : Measure both biofilm biomass (crystal violet) and viability (CFU counts). Include confocal microscopy with live/dead staining to visualize structural disruption.
Statistical Design : Perform ANOVA with post-hoc corrections for multiple comparisons. Report effect sizes and power analysis to justify sample sizes .
Q. What methodologies resolve contradictions in reported MIC values for SC5 across studies?
Methodological Answer :
Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., MIC ranges for Burkholderia thailandensis: 2–8 µg/mL) and assess variables like bacterial strain source, growth phase, and assay temperature .
Standardization : Adopt CLSI guidelines for MIC determination. Replicate conflicting experiments under identical conditions (medium, inoculum size, incubation time).
Data Reporting : Provide raw data in supplementary materials, including outliers and statistical dispersion metrics (e.g., SD, SEM) .
Q. Which advanced structural techniques elucidate SC5’s mechanism of action at the molecular level?
Methodological Answer :
NMR Spectroscopy : Characterize SC5’s interaction with bacterial membranes using lipid bilayer models (e.g., POPG/POPE vesicles).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.